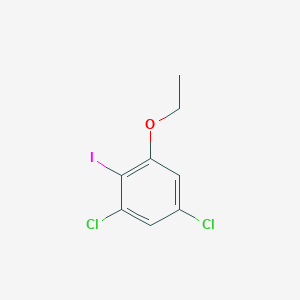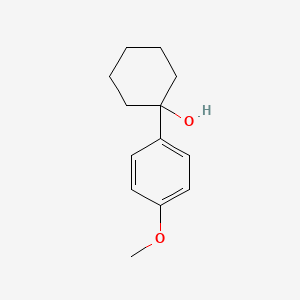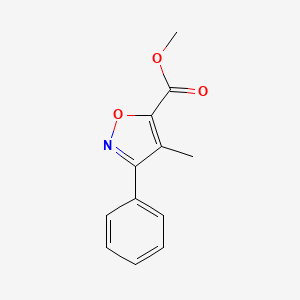
5-(m-Tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(m-Tolyl)oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms The “m-Tolyl” group refers to a methyl-substituted phenyl group attached to the oxazole ring at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolualdehyde with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(m-Tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products
Oxidation: 5-(m-Carboxyphenyl)oxazole
Reduction: 5-(m-Tolyl)oxazoline
Substitution: 5-(m-Bromophenyl)oxazole or 5-(m-Nitrophenyl)oxazole
Applications De Recherche Scientifique
5-(m-Tolyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 5-(m-Tolyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(p-Tolyl)oxazole: Similar structure but with the methyl group in the para position, affecting its reactivity and physical properties.
5-Phenyl-oxazole: Lacks the methyl group, leading to different electronic and steric effects.
5-(m-Methoxyphenyl)oxazole:
Uniqueness
5-(m-Tolyl)oxazole is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can be exploited to tailor the compound’s properties for specific applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-7-12-10/h2-7H,1H3 |
Clé InChI |
BNMWMGFYCGJTBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)




![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)





![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)


